3,4-Difluoroaniline is an organic compound with the molecular formula C₆H₅F₂N and a molecular weight of approximately 129.1074 g/mol. It consists of an aniline structure where two fluorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is characterized by its pale yellow to colorless liquid appearance and has a pungent odor. It is known for its moderate toxicity, being harmful if swallowed or if it comes into contact with skin, necessitating careful handling in laboratory and industrial settings .
The biological activity of 3,4-difluoroaniline has been studied primarily in the context of its potential toxicity and pharmacological effects. It exhibits moderate toxicity, classified as harmful if ingested or absorbed through the skin . Research indicates that it may have effects on various biological systems, particularly in relation to its use as a building block in pharmaceuticals and agrochemicals. Its fluorinated structure may influence its interaction with biological targets, although specific therapeutic activities remain less explored compared to other anilines.
Several methods for synthesizing 3,4-difluoroaniline have been reported:
3,4-Difluoroaniline serves as an important intermediate in various applications:
Interaction studies involving 3,4-difluoroaniline focus on its reactivity with various biological molecules and its potential effects on cellular systems. These studies help elucidate how this compound may influence biological pathways or contribute to toxicity. Research indicates that the presence of fluorine atoms can alter the electronic properties of the compound, affecting its interaction profiles with enzymes and receptors.
Several compounds share structural similarities with 3,4-difluoroaniline. These include:
Compound Name | Formula | Unique Features |
---|---|---|
Aniline | C₆H₅NH₂ | Baseline for reactivity; no fluorine |
2-Fluoroaniline | C₆H₄FNH₂ | One fluorine at ortho position |
4-Fluoroaniline | C₆H₄FNH₂ | One fluorine at para position |
3,4-Difluoroaniline | C₆H₅F₂N | Two fluorines at meta positions; unique reactivity |
The unique positioning of the fluorine atoms in 3,4-difluoroaniline influences its reactivity compared to these similar compounds. The presence of two fluorines enhances its electrophilic properties while affecting its biological interactions significantly .
3,4-Difluoroaniline (C6H5F2N, CAS: 3863-11-4) is a fluorinated aromatic amine with considerable importance in medicinal chemistry and the pharmaceutical industry. Before delving into specific synthetic approaches, it is essential to understand the physical and chemical properties of this compound, as summarized in Table 1.
Property | Value |
---|---|
Molecular Weight | 129.11 g/mol |
Melting Point | 22°C |
Boiling Point | 77°C at 7 mmHg |
Density | 1.302 g/mL at 25°C |
Flash Point | 185°F |
Appearance | White or colorless to yellow; powder to lump to clear liquid |
Solubility | Slightly soluble in water |
Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
Table 1: Physical and chemical properties of 3,4-Difluoroaniline
Several synthetic approaches have been developed for the preparation of 3,4-difluoroaniline, each with distinct advantages and limitations. These methodologies can be categorized based on the starting materials, reaction conditions, and mechanistic pathways involved.
The hydroxylamine-based approach represents one of the most efficient and selective methods for synthesizing 3,4-difluoroaniline. This strategy involves reacting 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride under controlled conditions.
The process is advantageous because it utilizes hydroxylamines that exhibit superior stability compared to aromatic azides, which are alternative precursors. Hydroxylamines are relatively stable crystalline compounds that can be conveniently purified if necessary, whereas azides tend to decompose when warmed or when left at room temperature for extended periods.
The reaction proceeds according to the following pathway:
The critical aspect of this methodology is the selective fluorination at the para position relative to the hydroxylamine group. This selectivity is achieved through careful control of reaction conditions and the use of anhydrous hydrogen fluoride as the fluorinating agent.
The preparation of the key intermediate, 1-hydroxylamine-3-fluorobenzene, is typically accomplished by hydrogenating 3-fluoro-1-nitrobenzene using hydrazine hydrate in the presence of platinum on carbon catalyst in an alcoholic solvent such as ethanol. The hydrogenation is preferably conducted at temperatures ranging from -20°C to 50°C, with optimal results obtained at approximately 0°C.
One of the significant advantages of the hydroxylamine-based approach is the minimal formation of unfluorinated material or tar, which are common issues in alternative synthetic routes. This clean reaction profile is attributed to the use of anhydrous conditions and the exclusion of oxygen during the fluorination step.
The generalized mechanism for arylhydroxylamine formation through partial hydrogenation of nitroaryl compounds has been extensively studied. This process typically involves a charge mixture comprising a nitroaryl compound, a catalyst containing platinum, a base, a sulfur compound, and a suitable solvent. The base can be ammonia, an aliphatic amine, phosphine, or a phosphite ester, while alcohols, ethers, and esters may serve as solvents.
Catalytic hydrogenation represents another significant approach for the synthesis of 3,4-difluoroaniline, particularly through the reduction of the corresponding nitro compounds. Various catalytic systems have been developed and optimized to achieve selective and efficient reduction of nitro groups to amines.
The selective preparation of arylhydroxylamines by partial hydrogenation of corresponding nitroaryl compounds presents certain challenges. Typically, if hydrogen uptake is measured and the reaction terminated after an uptake of two moles of hydrogen per mole of nitrobenzene, approximately 20% of the product is aniline. This illustrates the difficulty in controlling the hydrogenation process to selectively obtain the hydroxylamine intermediate without further reduction to the amine.
For the synthesis of 3,4-difluoroaniline, several catalytic systems have been employed, with platinum-based catalysts demonstrating superior performance in terms of selectivity and yield. The reaction typically involves the hydrogenation of 3,4-difluoronitrobenzene, which can be obtained through the nitration of ortho-difluorobenzene.
A comparison of different catalytic systems for the hydrogenation of 3,4-difluoronitrobenzene is presented in Table 2.
Table 2: Comparison of catalytic systems for the hydrogenation of 3,4-difluoronitrobenzene
Recent research has focused on improving the selectivity and efficiency of these catalytic systems by incorporating modifiers or additives. For instance, the addition of sulfur compounds and bases has been found to enhance the selectivity toward arylhydroxylamines, minimizing the formation of by-product arylamines.
An innovative approach involves the use of iron powder for the reduction of 1,2-difluoro nitrobenzene in methanol at 60°C, representing a more environmentally friendly alternative to traditional noble metal catalysts.
The exclusion of oxygen is critical in the hydroxylamine-based synthesis of 3,4-difluoroaniline. Oxygen is excluded by conducting the reaction under an inert atmosphere such as nitrogen or argon, which prevents undesirable side reactions and improves the yield and purity of the final product.
The presence of oxygen during the reaction can lead to several detrimental effects:
The reaction of 1-hydroxylamine-3-fluorobenzene with hydrogen fluoride should be conducted in an inert solvent, with pyridine being the preferred choice. The reaction temperature typically ranges from 0°C to 50°C, with optimal results obtained at approximately 25°C.
A density functional theory study on fluorination reactions with hydroxylated surfaces provides insights into the mechanistic aspects of these reactions. The reaction involving HF was found to have the lowest reaction barriers compared to other fluorinated molecules such as CH3F and CF4. The research demonstrated that the active reaction center of the transition state structure is four-membered, in which two bonds break heterolytically and two form.
The fluorination reaction can be represented by four general steps:
Understanding these mechanistic details is crucial for optimizing reaction conditions and improving the efficiency of 3,4-difluoroaniline synthesis.
The choice of solvent plays a critical role in the synthesis of 3,4-difluoroaniline, particularly in the hydroxylamine-based approach. Pyridine has emerged as the preferred solvent for the reaction of 1-hydroxylamine-3-fluorobenzene with hydrogen fluoride, although acetonitrile is also suitable.
Pyridine not only serves as a solvent but also forms a coordination complex with hydrogen fluoride, known as hydrogen fluoride-pyridine complex or Olah's Reagent. This complex exhibits unique properties that facilitate the fluorination reaction.
Property | Value |
---|---|
Molecular Formula | C5H6FN |
Average Mass | 99.108 g/mol |
Monoisotopic Mass | 99.048427 g/mol |
Boiling Point | 50°C at 1 mmHg |
Density | 1.100 |
Storage Temperature | Refrigerator |
UN Number | 1790 |
Table 3: Properties of Hydrogen fluoride-pyridine complex
The hydrogen fluoride-pyridine complex (∼70% HF) is a valuable reagent in organic synthesis, particularly for fluorination reactions. The complex modulates the reactivity of hydrogen fluoride, making it more suitable for controlled fluorination processes. The formation of this complex involves the coordination of the nitrogen atom in pyridine with the hydrogen of HF, resulting in a more stable and less corrosive reagent compared to anhydrous HF.
In the context of 3,4-difluoroaniline synthesis, the pyridine coordination complex formation is particularly relevant in the hydroxylamine-based approach. The interaction between pyridine and hydrogen fluoride creates a more suitable environment for the selective fluorination of 1-hydroxylamine-3-fluorobenzene.
The solvent effects extend beyond mere dissolution of the reactants; they influence the reaction kinetics, selectivity, and yield. For instance, alcoholic solvents such as ethanol are preferred for the hydrogenation of 3-fluoro-1-nitrobenzene to produce 1-hydroxylamine-3-fluorobenzene, while pyridine is optimal for the subsequent fluorination step.
An alternative synthesis pathway involves the nitration of ortho-difluorobenzene followed by reduction of the resulting 3,4-difluoronitrobenzene. In this approach, propanol has been identified as an effective solvent for the reduction step, providing high yields of 3,4-difluoroaniline (up to 95%).
Pseudomonas fluorescens strain 26-K demonstrates remarkable capability for 3,4-difluoroaniline biodegradation through specialized dehalogenation pathways [1]. The bacterium exhibits complete degradation of 3,4-difluoroaniline at concentrations up to 170 milligrams per liter within five to seven days under aerobic conditions [1]. The metabolic pathway involves intensive defluorination processes, with the strain capable of completely degrading up to 90 milligrams per liter of 3,4-difluoroaniline without additional cosubstrate and nitrogen sources during fifteen-day incubation periods [1].
The degradation mechanism in Pseudomonas fluorescens 26-K proceeds through initial dehalogenation and subsequent hydroxylation of the aromatic ring [1]. Catechol 2,3-dioxygenase activity reaches 0.230 micromoles per minute per milligram of protein in culture liquids grown with glucose [1]. The presence of 3-chloro-4-hydroxyaniline as a metabolite indicates that the degradation pathway includes dehalogenation and hydroxylation followed by aromatic ring cleavage through catechol 2,3-dioxygenase [1].
Research demonstrates that Pseudomonas fluorescens strains utilize the Entner-Doudoroff and pentose phosphate pathways for metabolizing fluorinated compounds due to defective upper portions of the Embden-Meyerhof-Parnas pathway [8]. The bacterium employs specialized phosphatase enzymes, including haloacid dehalogenase-like enzymes, which function as sugar phosphate phosphatases capable of dephosphorylating glucose 6-phosphate and fructose 6-phosphate substrates [8].
Aerobic defluorination of fluoroanilines exhibits significantly different kinetic characteristics compared to anaerobic processes [9] [13]. Under aerobic conditions, the maximum specific degradation rates for monofluoroanilines range from 11.75 to 21.23 milligrams fluoroaniline per gram volatile suspended solids per hour [9]. The degradation kinetics demonstrate that 2-fluoroaniline achieves higher removal rates compared to 3-fluoroaniline, with removal efficiencies reaching 100% and 95.3% respectively when treated at 25 milligrams per liter concentrations [9].
The defluorination rates under aerobic conditions show substantial correlation with fluorine substitution patterns [13]. Fluoroanilines with increased fluorine substitution require progressively longer enrichment periods, with 4-fluoroaniline requiring 26 days, 2,4-difluoroaniline requiring 51 days, and 2,3,4-trifluoroaniline requiring 165 days for complete bacterial culture enrichment [13]. Maximum specific degradation rates decrease with increasing fluorine substitution, measuring 22.48, 15.27, and 8.84 milligrams fluoroaniline per gram volatile suspended solids per hour for 4-fluoroaniline, 2,4-difluoroaniline, and 2,3,4-trifluoroaniline respectively [13].
Table 1: Aerobic Defluorination Kinetics of Fluoroanilines
Compound | Enrichment Time (days) | Max Degradation Rate (mg FA/g VSS·h) | Removal Efficiency (%) |
---|---|---|---|
2-Fluoroaniline | 58 | 21.23 ± 0.91 | 100 |
3-Fluoroaniline | 43 | 11.75 ± 0.99 | 95.3 |
4-Fluoroaniline | 26 | 22.48 ± 0.55 | 100 |
2,4-Difluoroaniline | 51 | 15.27 ± 2.04 | 100 |
2,3,4-Trifluoroaniline | 165 | 8.84 ± 0.93 | 100 |
Anaerobic defluorination mechanisms proceed through distinctly different pathways involving reductive deamination processes [33] [37]. Under nitrate-reducing conditions, 3,4-difluoroaniline undergoes reductive deamination to form difluorobenzene intermediates, representing a novel initial step in anaerobic microbial degradation of halogenated anilines [33] [37]. Rhodococcus species strain 2 demonstrates capability for degrading 3,4-dihaloanilines under anaerobic conditions, with mass spectrometry identification confirming formation of 1,2-dichlorobenzene through reductive deamination processes [33].
Structure-specific defluorination patterns emerge under anaerobic conditions, with carbon-hydrogen bonds at alpha positions facilitating initial microbial attack [10]. Compounds containing methylene groups at alpha positions achieve substantially higher defluorination degrees compared to those with fluorine substitutions at alpha positions [10]. The presence of trifluoromethyl branches at alpha or beta carbons significantly enhances degradability and defluorination potential under both anaerobic and aerobic conditions [20].
The biodegradation of 3,4-difluoroaniline generates complex metabolite profiles characterized by sequential dehalogenation and ring modification processes [17]. Primary metabolite formation involves monooxygenation at fluorinated positions with release of fluoride anions [17]. The reactive quinoneimine intermediates represent primary additional reaction products rather than direct hydroxylated aniline derivatives [17].
Three distinct reaction pathways contribute to fluoroaniline biotransformation [17]. The first pathway proceeds through monooxygenation at fluorinated positions, generating quinoneimine metabolites that undergo subsequent reduction by nicotinamide adenine dinucleotide phosphate in microsomal systems [17]. The second pathway involves protein binding of fluoro-containing quinoneimine metabolites, becoming increasingly important with higher fluorine substitution numbers [17]. The third mechanism proceeds through hydroxylated metabolite formation that loses fluoride anions upon oxygen exposure [17].
Table 2: Identified Metabolites in 3,4-Difluoroaniline Biodegradation
Metabolite | Formation Pathway | Stability | Detection Method |
---|---|---|---|
Quinoneimine derivatives | Monooxygenation | Reactive/unstable | Mass spectrometry |
4-Hydroxyaniline derivatives | NADPH reduction | Moderate | Chromatography |
Fluorohydroxyanilines | Hydroxylation | Highly unstable | NMR spectroscopy |
Difluorobenzene | Reductive deamination | Stable | Gas chromatography |
Fluorohydroxyanilines with hydroxyl groups in ortho or para positions relative to fluorine substituents demonstrate exceptional instability, rapidly losing fluoride anions in oxygen presence [17]. The reactive intermediates formed upon oxygen exposure likely represent semiquinoneimine species that lose fluorine atoms through dimerization, polymerization, or protein binding processes [17].
Cometabolism studies reveal that Ralstonia species FD-1 achieves complete fluoroaniline degradation while maintaining incomplete defluorination characteristics [5]. Stoichiometric fluoride release indicates partial degradation rather than complete mineralization [5]. The bacterial strain demonstrates growth inhibition by 2,4-difluoroaniline, 3,4-difluoroaniline, and 2,3,4-trifluoroaniline at concentrations exceeding 400 milligrams per liter [5].
Catechol dioxygenase isoenzymes demonstrate distinct substrate specificities and mechanistic characteristics for fluorinated aromatic ring cleavage [23] [24]. Two catechol 1,2-dioxygenase isoenzymes, designated CD I1 and CD I2, exhibit selective induction patterns during aniline and chloroaniline degradation by Pseudomonas acidovorans CA28 [23]. CD I1 activity represents the sole ring-cleaving enzyme detectable in cell-free extracts following aniline growth, while CD I2 exclusively appears after 3-chloroaniline growth [23].
The isoenzymes display markedly different substrate specificities for catechol analogs [23]. CD I1 demonstrates high activity exclusively with unsubstituted catechol, whereas CD I2 shows preference and high affinity for chlorinated catechols [23]. These substrate specificity differences correlate with distinct physicochemical properties and amino acid sequences between the two isoenzymes [23].
Table 3: Catechol Dioxygenase Isoenzyme Characteristics
Isoenzyme | Substrate Preference | Induction Condition | Molecular Weight (kDa) | Metal Cofactor |
---|---|---|---|---|
CD I1 | Unsubstituted catechol | Aniline growth | 33.4 | Fe³⁺ |
CD I2 | Chlorinated catechols | 3-Chloroaniline growth | 30.4 | Fe³⁺ |
C23O-RW1 | Catechol derivatives | Fluoroaniline exposure | Variable | Fe²⁺ |
BphC-SD3 | Biphenyl compounds | Aromatic substrates | Variable | Fe³⁺ |
Extradiol dioxygenases and intradiol dioxygenases utilize fundamentally different iron oxidation states and active site configurations for catalyzing regiospecific catechol ring cleavage [24]. Extradiol dioxygenases employ ferrous iron cofactors for meta-cleavage reactions, while intradiol dioxygenases utilize ferric iron for ortho-cleavage processes [24]. The geometric and electronic structures of intermediates determine cleavage regiospecificity, with ferrous-alkylhydroperoxo intermediates facilitating extradiol cleavage and ferric-alkylperoxo intermediates promoting intradiol cleavage [24].
Novel catechol dioxygenases isolated through functional metagenomics demonstrate exceptional stability characteristics for fluorinated compound degradation [14]. BphC-SD3 exhibits aerobic stability and halotolerance properties, maintaining high activity in oxygen presence unlike conventional extradiol dioxygenases that lose activity through iron oxidation [14]. The enzyme demonstrates preferential binding and defluorination of trifluorobenzene compounds, with computational modeling indicating productive binding to sensor domains [14].
Acute Toxic;Irritant;Health Hazard